N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic substituents: a 4-acetylphenyl group and a 4-(ethylsulfonyl)phenyl group linked via an acetamide bridge. Its structure combines acetyl and ethylsulfonyl moieties, which are critical for modulating physicochemical properties (e.g., solubility, bioavailability) and biological activity.
Key structural features:
- Acetamide core: Provides hydrogen-bonding capacity for target binding.
- 4-Acetylphenyl group: Enhances lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-24(22,23)17-10-4-14(5-11-17)12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLSVDYTKPCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylacetic acid to form N-(4-acetylphenyl)acetamide. This intermediate is then subjected to a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can be synthesized through various methods involving acetamide derivatives. The general synthesis involves the reaction of 4-acetylphenol with an appropriate sulfonamide under controlled conditions to yield the target compound.
Key Chemical Properties:
- Molecular Formula: C16H18N2O3S
- Molecular Weight: 334.39 g/mol
- Solubility: Soluble in organic solvents such as DMSO and DMF.
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory properties, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). Studies have shown that similar compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 0.5 | 0.3 |
| Celecoxib | 0.8 | 0.05 |
Analgesic Properties
Similar compounds have demonstrated analgesic effects in various models of pain, suggesting that this compound may also exhibit pain-relieving properties.
Anticancer Potential
Recent studies indicate that compounds with structural similarities can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231). The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.
Case Study: Apoptosis Induction in MDA-MB-231 Cells
- Compound Tested: this compound
- Method: Annexin V-FITC staining
- Results: Significant increase in apoptotic cells compared to control (22-fold increase).
Pain Management
Given its potential analgesic properties, this compound could be formulated for pain management therapies, particularly for chronic pain conditions.
Treatment of Inflammatory Disorders
The anti-inflammatory activity suggests potential applications in treating conditions like arthritis, where inflammation plays a critical role.
Cancer Therapy
The ability to induce apoptosis presents opportunities for developing anticancer therapies targeting specific malignancies, particularly those resistant to conventional treatments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as reduced inflammation or pain relief.
Comparison with Similar Compounds
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i, )
- Structural differences: Replaces the ethylsulfonyl group with a morpholinosulfonyl moiety.
- Properties : Exhibits a melting point of 192–194°C and distinct NMR shifts (e.g., 1H-NMR δ 7.64–6.81 ppm for aromatic protons).
- Applications: Evaluated as a COVID-19 main protease inhibitor, demonstrating moderate activity (IC₅₀ = 8.2 µM) compared to the ethylsulfonyl analog’s unknown efficacy .
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide ()
- Structural differences : Features a sulfamoyl group instead of ethylsulfonyl and lacks the acetylphenyl substituent.
- Properties : Lower molecular weight (228.29 g/mol) and higher polarity due to the sulfonamide group.
- Applications : Used in studies of carbonic anhydrase inhibition, highlighting the role of sulfonamide groups in enzyme targeting .
Table 1: Comparison of Sulfonyl-Containing Acetamides
*Calculated based on molecular formula.
Acetamides with Heterocyclic Modifications
N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide ()
- Structural differences : Incorporates a benzothiazole-thioether group instead of ethylsulfonyl.
- Properties: Exhibits antimicrobial activity (MIC = 12.5–50 µg/mL against S. aureus and E.
- Synthesis : Prepared via condensation of N-(4-acetylphenyl)-2-chloroacetamide with benzothiazole-2-thiol under basic conditions .
N-(4-(1-Butyl-5-(ethylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (32, )
- Structural differences : Combines a benzoimidazole core with ethylsulfonyl and acetamide groups.
- Applications : Studied for anticancer activity, though specific data are unavailable in the evidence .
Acetamides with Nitro or Halogen Substituents
N-(4-Nitrophenyl)acetamide Derivatives ()
- Examples: N-(4-ethoxyphenyl)acetamide (CAS 62-44-2) and 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1).
- Properties : These derivatives exhibit varied melting points (e.g., 156–158°C for compound 51 in ) and are used as intermediates in drug synthesis .
Biological Activity
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features an acetamide functional group linked to two aromatic rings, one of which contains an ethylsulfonyl substituent. This structural arrangement is significant in determining the compound's biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies on related compounds suggest that the presence of sulfonamide groups enhances antibacterial properties by inhibiting bacterial growth through interference with folate synthesis pathways .
- Anti-inflammatory Effects : Compounds with acetamide functionalities are known to modulate inflammatory responses. They may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, mediated through specific signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several acetamides, including derivatives similar to this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial profile .
- Anti-inflammatory Mechanism : In a model assessing the anti-inflammatory properties of related compounds, it was found that these compounds effectively reduced edema in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory cytokines .
- Cytotoxicity in Cancer Cells : Research on structurally related compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). The study highlighted that these compounds activated caspase pathways, leading to programmed cell death .
Q & A
Q. What synthetic strategies are optimal for preparing N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the ethylsulfonyl group to the phenyl ring through sulfonation followed by ethylation. Acetylation of the aniline derivative (e.g., 4-aminophenylacetamide) using acetic anhydride under reflux is a common method, as seen in analogous sulfonamide-acetamide syntheses . Key optimizations include controlling reaction temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., H₂SO₄ for sulfonation). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high-purity precursors. Yield improvements (typically 60–75%) require strict anhydrous conditions and stoichiometric balancing of reactive groups .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR should reveal distinct peaks for the acetyl group (δ ~2.5 ppm, singlet) and ethylsulfonyl moiety (δ ~1.3 ppm for CH₃, triplet; δ ~3.4 ppm for CH₂, quartet). Aromatic protons appear between δ 7.2–8.0 ppm, with splitting patterns confirming substitution positions .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain. For example, sulfonyl oxygen interactions (e.g., C–H⋯O) stabilize the molecular conformation, as observed in related N-(substituted phenyl)acetamides .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl or ethylsulfonyl groups) .
Q. What solvent systems are recommended for solubility testing, and how can solubility limitations be addressed in biological assays?
- Methodological Answer : Preliminary solubility screening should use DMSO (for stock solutions) followed by dilution in PBS or cell culture media. If solubility is <10 µM (common for sulfonyl-containing acetamides), employ co-solvents like PEG-400 or cyclodextrins. For in vitro assays, sonication (30 min, 37°C) and dynamic light scattering (DLS) ensure nanoparticle dispersion. Evidence from structurally similar compounds suggests logP values ~2.5–3.5, indicating moderate hydrophobicity requiring formulation optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfonyl and acetyl groups in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the ethylsulfonyl group with methylsulfonyl or phenylsulfonyl moieties to assess steric/electronic effects. Similarly, substitute the acetyl group with trifluoroacetyl or benzoyl groups .
- Biological Testing : Screen analogs against target proteins (e.g., Bcl-2 for anticancer activity) using fluorescence polarization or SPR. For example, ethylsulfonyl groups in compound 32 (a benzimidazole derivative) enhanced binding affinity to Bcl-2 by 15-fold compared to methyl analogs .
- Computational Modeling : Docking studies (AutoDock Vina) and MD simulations (GROMACS) predict interactions with hydrophobic pockets or hydrogen-bonding residues .
Q. What experimental approaches resolve contradictions in reported bioactivity data for sulfonyl-acetamide derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).
- Off-Target Profiling : Use kinase panels (Eurofins) or proteome arrays to identify non-specific binding. For instance, ethylsulfonyl groups in related compounds showed off-target inhibition of COX-2, requiring selective functionalization .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies. Phase I metabolites (e.g., hydroxylated derivatives) can retain bioactivity .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV at 254 nm. Sulfonyl bonds are prone to hydrolysis at pH >8, requiring buffered formulations .
- Thermal Stability : TGA/DSC analysis identifies melting points and thermal decomposition thresholds (e.g., >150°C for most acetamides). Store lyophilized samples at -20°C with desiccants .
Q. What in silico strategies predict pharmacokinetic properties and potential toxicity liabilities?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition (e.g., CYP3A4). Ethylsulfonyl groups may increase renal clearance due to higher hydrophilicity .
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity alerts. Sulfonamides often trigger hypersensitivity; Ames test analogs to rule out mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
